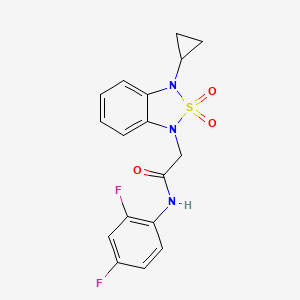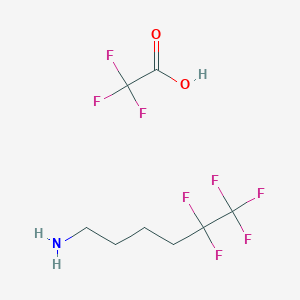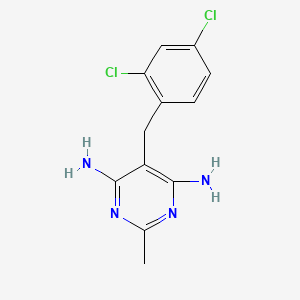![molecular formula C22H23N3O3 B2830265 6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940786-25-4](/img/structure/B2830265.png)
6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For pyrroles, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The synthesis of pyrimidines involves numerous methods . For pyrroles, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported .Physical And Chemical Properties Analysis
The synthesized pyrroles showed good solubility in various organic solvents . A thermal analysis of the synthesized pyrroles revealed high heat resistance and fusibility .科学的研究の応用
Synthesis and Structural Insights
Researchers have synthesized a variety of compounds structurally related to the specified pyrrolo[3,4-d]pyrimidine dione, highlighting their synthetic methodologies and structural characteristics. For instance, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for applications as electron transport layers in inverted polymer solar cells demonstrates the utility of pyrrolopyrimidine derivatives in materials science. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, facilitating electron extraction and reducing exciton recombination, thereby improving the power conversion efficiency of solar cells (Hu et al., 2015).
Novel Compounds and Biological Activities
Another study focuses on the synthesis of novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic activities. These compounds were screened for their cyclooxygenase-1/2 inhibitory activities, showing significant analgesic and anti-inflammatory effects. Such research underscores the potential of pyrrolopyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Properties and Applications
The creation of polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain exemplifies the exploration of these compounds in creating materials with unique properties, such as high luminescence and solubility in common organic solvents. These polymers exhibit strong fluorescence and significant nonlinear optical properties, making them candidates for optical device fabrication (Zhang & Tieke, 2008).
Computational Studies
Computational studies have also been conducted to assess the properties of pyrimidine-based bis-uracil derivatives, indicating their potential in drug discovery and nonlinear optical applications. These studies include antimicrobial activity evaluation, photoluminescence properties, and molecular docking, offering insights into the multifaceted applications of these compounds (Mohan et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-3-7-16(8-4-14)20-19-18(23-22(27)24-20)13-25(21(19)26)12-11-15-5-9-17(28-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRPFLWGYBCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2830182.png)
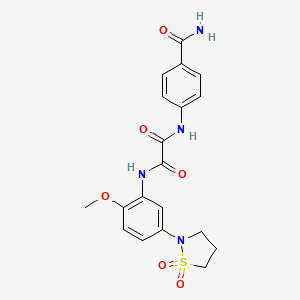
![2-Chloro-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]propanamide](/img/structure/B2830186.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2830189.png)

![5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2830191.png)
![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)
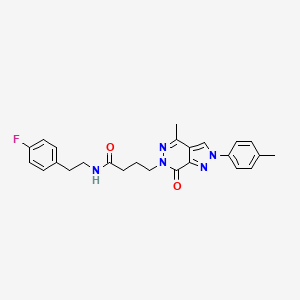
![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)
